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An In-depth Technical Guide to the Electronic Band Structure of CdZnTe Semiconductors

Introduction
Cadmium Zinc Telluride (CdZnTe or CZT) is a ternary II-VI compound semiconductor formed as

a solid solution of Cadmium Telluride (CdTe) and Zinc Telluride (ZnTe). This material has

garnered significant interest in various technological fields due to its tunable electronic and

optical properties. By adjusting the zinc (Zn) composition, the material's characteristics, most

notably its band gap, can be precisely engineered. CZT is a direct bandgap semiconductor, a

property that makes it highly efficient for applications involving the absorption and emission of

light. Consequently, it is a critical material for manufacturing semiconductor radiation detectors,

photorefractive gratings, solar cells, and electro-optic modulators. For room-temperature

nuclear radiation detection, CZT is considered one of the best-performing semiconductor

materials available.

Crystal and Structural Properties
Under ambient conditions, CdZnTe crystallizes in the cubic zinc blende structure, which is

characteristic of its binary constituents, CdTe and ZnTe. This structure consists of two

interpenetrating face-centered cubic (FCC) sublattices, one populated by cations (Cd²⁺ and

Zn²⁺) and the other by anions (Te²⁻). Each atom is tetrahedrally coordinated with four atoms of

the other type.
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The lattice constant of the Cd₁₋ₓZnₓTe alloy is dependent on the zinc mole fraction 'x' and can

be approximated by Vegard's law, which states a linear relationship between the lattice

constants of the constituent compounds. The lattice constant decreases as the zinc

concentration increases, owing to the smaller ionic radius of zinc compared to cadmium. For

pure CdTe (x=0), the lattice constant is approximately 6.48 Å, while for pure ZnTe (x=1), it is

about 6.10 Å. This tunability of the lattice parameter is particularly crucial for creating lattice-

matched substrates for the epitaxial growth of other semiconductors, such as Mercury

Cadmium Telluride (HgCdTe) infrared detectors.

Electronic Band Structure
The electronic band structure of a semiconductor dictates its optical and electrical properties.

CdZnTe is a direct bandgap material, meaning the minimum of the conduction band and the

maximum of the valence band occur at the same momentum vector (k-space) value. This

alignment allows for efficient electron-hole pair generation and radiative recombination, which

is essential for optoelectronic devices.

The most significant feature of the Cd₁₋ₓZnₓTe alloy system is the ability to tune the band gap

energy (Eg) by varying the zinc composition 'x'. The band gap ranges from approximately 1.44-

1.5 eV for pure CdTe (x=0) to about 2.26 eV for pure ZnTe (x=1). For compositions typically

used in radiation detectors (x ≈ 0.1), the band gap is increased to around 1.57-1.6 eV. This

wider band gap, compared to CdTe, leads to higher bulk resistivity and lower leakage currents,

enabling room-temperature operation of detectors with improved performance.

The relationship between the band gap energy and the zinc fraction 'x' at room temperature

can be described by the following empirical formula:

Eg(x) = Eg,CdTe + (Eg,ZnTe - Eg,CdTe)x - bx(1-x)

where Eg,CdTe and Eg,ZnTe are the band gaps of CdTe and ZnTe, respectively, and 'b' is the

optical bowing parameter. Different studies have reported slightly varying coefficients for this

relationship. One commonly cited equation is:

Eg(x) = 1.510(1-x) + 2.295x - 0.3x(1-x) (eV)

Another study provides a relationship for the bandgap at 300K as E(x) = 1.511 + 0.6x - 0.54y,

where x is the Zn content and y is the Se content.
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Data Presentation
The key electronic and structural parameters for CdTe, ZnTe, and a common Cd₀.₉Zn₀.₁Te

composition are summarized below.

Property CdTe (x=0) ZnTe (x=1) Cd₀.₉Zn₀.₁Te (x=0.1)

Crystal Structure Zinc Blende Zinc Blende Zinc Blende

Lattice Constant (Å) ~6.48 ~6.10 ~6.44

Band Gap (eV at

300K)
~1.44 - 1.5 ~2.26 ~1.57 - 1.6

Electron Effective

Mass (m₀)
~0.11 ~0.122 ~0.11

Heavy Hole Effective

Mass (m₀)
~0.69 ~0.6 ~0.68

Electron Mobility-

Lifetime (μτ) (cm²/V)
~1 x 10⁻³ - ~0.5 - 5.0 x 10⁻³

Hole Mobility-Lifetime

(μτ) (cm²/V)
~1 x 10⁻⁴ - ~10⁻⁶ - 10⁻⁴

The variation of the band gap energy with zinc composition ('x') in Cd₁₋ₓZnₓTe is a critical

aspect of this material system.

Zinc Composition (x) Band Gap Energy (Eg) at 300K (eV)

0 (Pure CdTe) ~1.51

0.04 ~1.55

0.1 ~1.60

0.2 ~1.70

1.0 (Pure ZnTe) ~2.26
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Experimental Protocols
The electronic band structure of CdZnTe is primarily investigated using optical spectroscopy

methods. These techniques are non-destructive and provide detailed information about the

electronic transitions within the material.

Photoluminescence (PL) Spectroscopy
Photoluminescence is a highly sensitive technique used to characterize the electronic and

defect properties of semiconductors.

Principle: A laser with photon energy greater than the semiconductor's band gap excites

electrons from the valence band to the conduction band, creating electron-hole pairs. These

excited carriers relax to lower energy states, eventually recombining. Radiative

recombination events emit photons with energies corresponding to the energy difference

between the states, such as the band-to-band transition (free excitons) or transitions

involving defect levels within the band gap. The energy of the free exciton peak provides a

precise measure of the band gap energy.

Experimental Methodology:

Sample Preparation: The CdZnTe sample is mounted in a cryostat, which allows for

measurements at low temperatures (e.g., liquid helium temperatures, ~4K). Low-

temperature measurements reduce thermal broadening and result in sharper spectral

features, making it easier to resolve different transitions.

Excitation: A laser (e.g., He-Cd at 325 nm or a diode laser at 532 nm) is focused onto the

sample surface to generate electron-hole pairs.

Collection and Analysis: The light emitted from the sample (photoluminescence) is

collected by a lens and directed into a spectrometer or monochromator. The spectrometer

disperses the light by wavelength.

Detection: A sensitive detector, such as a photomultiplier tube (PMT) or a charge-coupled

device (CCD), records the intensity of the light at each wavelength.
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Data Interpretation: The resulting spectrum of intensity versus energy (or wavelength) is

analyzed. The peak corresponding to the recombination of free excitons is identified, and

its energy is used to determine the band gap. Other peaks at lower energies can provide

information about impurities and native defects within the crystal.

Absorption Spectroscopy
UV-Vis absorption spectroscopy is another fundamental method for determining the band gap

of semiconductors.

Principle: This technique measures the absorption of light by a material as a function of

wavelength. When the energy of the incident photons (hν) is less than the band gap (Eg), the

material is transparent, and absorption is low. When hν ≥ Eg, photons have sufficient energy

to excite electrons across the band gap, leading to a sharp increase in absorption.

Experimental Methodology:

Setup: A light source (e.g., a tungsten-halogen lamp) provides a broad spectrum of light. A

monochromator selects a narrow band of wavelengths to illuminate the sample. The

intensity of light transmitted through the sample (I) is measured by a detector and

compared to the incident intensity (I₀).

Measurement: The absorbance (A) or transmittance (T = I/I₀) is recorded across a range

of wavelengths.

Data Analysis (Tauc Plot): To determine the band gap from the absorption data, a Tauc plot

is constructed. The absorption coefficient (α) is related to the absorbance and sample

thickness. The relationship between the absorption coefficient and photon energy for a

direct band gap semiconductor is given by the Tauc relation: (αhν)² = C(hν - Eg) where C

is a constant.

Band Gap Extraction: A plot of (αhν)² versus hν is created. The linear portion of this plot is

extrapolated to the energy axis (where (αhν)² = 0). The intercept on the energy axis gives

the value of the optical band gap, Eg.
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[https://www.benchchem.com/product/b15166717#electronic-band-structure-of-cdznte-
semiconductors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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